"Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate chemical properties"
"Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate chemical properties"
An In-Depth Technical Guide to Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate, a versatile chemical compound with significant applications across various scientific and industrial fields. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, synthesis protocols, analytical methodologies, and diverse applications of this important intermediate.
Compound Profile and Core Properties
Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate, also known by synonyms such as CHOPSNA and Sodium 3-chloro-2-hydroxypropane-1-sulfonate, is a functionalized organosulfonate salt.[1][2][3] Its unique molecular structure, featuring a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group, makes it a valuable building block in organic synthesis and material science.[4] The presence of these distinct functional groups allows for a wide range of chemical transformations, underpinning its utility as a versatile intermediate.[5]
Key Physicochemical Data
The fundamental properties of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate are summarized below. These parameters are critical for its handling, application, and integration into synthetic and formulation workflows.
| Property | Value | Source(s) |
| CAS Number | 143218-48-8 | [1][6] |
| Molecular Formula | C₃H₆ClNaO₄S·0.5H₂O | [1] |
| Molecular Weight | 205.6 g/mol (as hemihydrate) | [1] |
| Appearance | White crystalline powder | [1][7] |
| Melting Point | 256 °C (decomposes) | [1][6] |
| Solubility | Soluble in water | [2][6] |
| Purity | ≥96% to ≥98.5% (typical) | [1][7] |
| Water Content | 2.24-6.43% (as 0.25-0.75 hydrate) | [8] |
Synthesis Pathway and Experimental Protocol
The primary industrial synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate involves the ring-opening reaction of epichlorohydrin with sodium bisulfite.[9] This nucleophilic addition is a well-established and efficient method. The reaction can be enhanced through the use of phase-transfer catalysts and controlled conditions, such as microwave irradiation, to improve yield and reduce reaction times.[10]
Causality in Synthesis Design
The choice of an aqueous medium is dictated by the high solubility of the sodium bisulfite reactant and the final product.[9] Epichlorohydrin is added dropwise to manage the exothermic nature of the reaction and maintain a consistent temperature, which is crucial for minimizing side reactions and ensuring a high-purity product.[9][11] Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed to facilitate the interaction between the aqueous bisulfite solution and the organic epichlorohydrin, thereby accelerating the reaction rate.[10][12]
Caption: Workflow for the synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate.
Step-by-Step Synthesis Protocol
This protocol is a synthesized representation based on established methods.[9][11][12]
-
Preparation : In a suitable reaction vessel, dissolve sodium bisulfite (1.05-1.30 molar equivalents) and a catalytic amount of tetrabutylammonium bromide (3-8% of epichlorohydrin mass) in deionized water.[12]
-
Heating : Heat the aqueous solution to the target reaction temperature, typically between 80-90°C, with continuous stirring.[11][12]
-
Reactant Addition : Slowly add epichlorohydrin (1.0 molar equivalent) dropwise to the heated solution over a period of 0.75 to 3 hours.[11][12] Maintain the temperature throughout the addition.
-
Reaction : After the addition is complete, continue to stir the mixture at the reaction temperature for an additional 1 to 2.5 hours to ensure the reaction goes to completion.[11][12]
-
Crystallization : Cool the reaction mixture in an ice-water bath to below 10°C to induce crystallization of the product.[12]
-
Isolation : Filter the resulting solid precipitate using vacuum filtration. The mother liquor can be collected for recovery.[12]
-
Purification : Wash the isolated solid twice with ethanol to remove unreacted starting materials and impurities.[12]
-
Drying : Dry the purified white solid to obtain the final product, Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate.
-
Verification : Confirm the structure and purity of the product using analytical methods such as NMR and HPLC.[9][11]
Analytical Methodologies for Quality Control
Ensuring the purity and identity of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate is critical for its application, especially in pharmaceutical and research contexts. High-Performance Liquid Chromatography (HPLC) is a primary method for assay and impurity profiling.
Rationale for Method Selection
A mixed-mode HPLC column, such as Newcrom BH, is effective because it can separate both the anionic sulfonate and the sodium cation, allowing for a comprehensive analysis of the compound's constituent ions.[13] Detection methods like Evaporative Light Scattering Detection (ELSD) are suitable as the analyte lacks a strong chromophore, making UV detection less sensitive.[13] Alternatively, for UV detection, a mobile phase with sulfuric acid can be used at a low wavelength (200 nm).[13]
Caption: Quality control workflow using HPLC for purity and assay determination.
HPLC Protocol for Purity Analysis
This protocol is based on established separation techniques for this compound.[13]
-
System : High-Performance Liquid Chromatography (HPLC) system.
-
Column : Newcrom BH mixed-mode column.
-
Mobile Phase : A gradient of acetonitrile (MeCN) and water with either an ammonium formate (AmFm) buffer for ELSD or a sulfuric acid (H₂SO₄) buffer for UV detection.
-
Detection :
-
Sample Preparation : Accurately weigh and dissolve the sample in the initial mobile phase composition.
-
Analysis : Inject the sample onto the column and run the gradient. The retention times for the 3-chloro-2-hydroxypropanesulphonate anion and the sodium cation are recorded.
-
Quantification : Calculate the purity based on the area of the primary analyte peak relative to the total area of all peaks.
Key Applications in Research and Industry
The compound's bifunctional nature makes it a valuable tool in numerous applications, ranging from materials science to pharmaceutical synthesis.
Caption: Major application areas for Sodium 3-chloro-2-hydroxypropanesulphonate.
-
Pharmaceutical and Biochemical Research : It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][5][14] It is also used to prepare biological buffers such as MOPSO and TAPSO and to create negatively charged probe particles for studying the nanoporosity of cellulosic fibers.[4][6][15]
-
Surfactant Production : The compound is a precursor for synthesizing a range of surfactants, including mild amphoteric surfactants used in personal care products and detergents.[1][5][14] Its structure allows for the creation of surfactants with excellent emulsifying and foaming properties.[14][16]
-
Polymer and Material Science : It acts as a functional monomer to introduce ionic groups into polymer backbones, enhancing properties like water retention and stability. A significant application is in the modification of starch and cellulose to create derivatives for use as drilling fluid loss additives.
-
Industrial Applications : In the oil and gas industry, it is used in drilling and fracturing fluids.[7] It also functions as a chrome fog inhibitor in electroplating processes and as a surfactant in water treatment applications.[1][4]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Hazards : The compound is known to cause skin and serious eye irritation and may cause respiratory irritation. The GHS classification indicates it is a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).[2]
-
Precautions : Standard personal protective equipment, including safety goggles and gloves, should be worn. Work should be conducted in a well-ventilated area. Avoid breathing dust.[2]
-
Storage : Store in a cool, dry place in a tightly sealed container to protect from moisture.[7][15] It should be stored away from strong oxidizing agents.[7]
Conclusion
Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate is a highly functional and versatile chemical intermediate. Its unique combination of a reactive chloride, a hydroxyl group, and a sulfonate moiety provides a powerful platform for chemical synthesis and material modification. From enhancing drug formulation processes to enabling the creation of advanced polymers and high-performance surfactants, its utility is well-established. A thorough understanding of its properties, synthesis, and analytical validation is crucial for leveraging its full potential in both academic research and industrial innovation.
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Synthesis of sodium 3-chloro-2-hydroxy propanesulfonate under microwave irradiation. (n.d.). ResearchGate. [Link]
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3-Chloro-2-Hydroxypropanesulfonic Acid Sodium Salt. (n.d.). Wuhan Bright Chemical Co. Ltd. [Link]
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